X-GlcNAc

Catalog No.
S608599
CAS No.
4264-82-8
M.F
C16H18BrClN2O6
M. Wt
449.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
X-GlcNAc

CAS Number

4264-82-8

Product Name

X-GlcNAc

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H18BrClN2O6

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1

InChI Key

SUWPNTKTZYIFQT-XZINFULNSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is an indolyl carbohydrate that is the N-acetyl-beta-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It has a role as a chromogenic compound. It is an indolyl carbohydrate, a N-acetyl-beta-D-glucosaminide, a bromoindole and a chloroindole. It is functionally related to an indoxyl.

X-GlcNAc (5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide) is a specialized chromogenic substrate utilized for the detection and characterization of beta-N-acetylglucosaminidases (NAGases) and related Carbohydrate-Active enZymes (CAZymes). From a procurement perspective, its primary value lies in its cleavage mechanics: upon enzymatic hydrolysis, the indolyl aglycone dimerizes and oxidizes to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue, highly insoluble precipitate [1]. This specific phase-change property shifts X-GlcNAc from a standard kinetic assay reagent to an essential structural tool for high-throughput solid-phase screening, histochemistry, and directed evolution workflows where precise spatial localization of enzyme activity is mandatory.

Substituting X-GlcNAc with more common soluble analogs, such as pNP-GlcNAc (p-nitrophenyl derivative) or MU-GlcNAc (4-methylumbelliferyl derivative), fundamentally compromises solid-phase and localized assays. While pNP-GlcNAc is effective for liquid-phase kinetic quantification, its cleavage product (p-nitrophenol) is highly soluble and rapidly diffuses through agar matrices, destroying the spatial resolution required to isolate individual active clones from high-density libraries[1]. Furthermore, reliance on a single aglycone structure like pNP can lead to false-negative results, as certain uncharacterized CAZymes exhibit strict stereosteric preferences that require the bulkier indole ring of X-GlcNAc for recognition [2]. Consequently, generic substitution results in lost clones, workflow inefficiencies, and incomplete metagenomic data.

Spatial Resolution and Precipitate Localization in Solid-Phase Screening

In high-density colony screening, the physical state of the enzymatic cleavage product dictates assay viability. X-GlcNAc is hydrolyzed to form 5,5'-dibromo-4,4'-dichloro-indigo, a highly insoluble blue precipitate that remains strictly localized at the site of enzyme activity[1]. In contrast, the standard comparator pNP-GlcNAc yields soluble p-nitrophenol, which diffuses rapidly through agar matrices, causing signal overlap and a complete loss of clonal resolution. This binary difference in solubility makes X-GlcNAc an indispensable procurement choice for isolating active clones directly from solid media.

Evidence DimensionCleavage product solubility and spatial retention
Target Compound DataForms insoluble 5,5'-dibromo-4,4'-dichloro-indigo precipitate
Comparator Or BaselinepNP-GlcNAc forms highly soluble p-nitrophenol
Quantified DifferenceBinary transition from diffuse signal (unresolvable) to localized signal (resolvable) in agar matrices
ConditionsSolid-phase agar plate colony screening

Procurement of X-GlcNAc is mandatory for solid-phase library screening where recovering the exact spatial location of a positive clone is required.

Periplasmic Permeability for Lysis-Free Colony Screening

X-GlcNAc exhibits a highly specific cellular permeability profile that streamlines high-throughput screening workflows. Research on the directed evolution of trans-beta-N-acetylglucosaminidases demonstrated that X-GlcNAc diffuses efficiently into the E. coli periplasm but is not internalized into the cytoplasm [1]. When coupled with a TAT secretion system, this selective permeability allows researchers to detect periplasmic enzyme activity directly on intact colonies. This eliminates the need for the chemical or mechanical cell lysis steps required by standard intracellular assays, drastically increasing throughput.

Evidence DimensionWorkflow steps required for periplasmic enzyme detection
Target Compound DataEnables direct, lysis-free detection via selective periplasmic diffusion
Comparator Or BaselineIntracellular substrates require chemical or mechanical cell lysis
Quantified DifferenceElimination of the cell lysis step in library screening workflows
ConditionsE. coli colonies expressing TAT-secreted mutant enzymes

Eliminating the lysis step drastically reduces processing time and reagent costs in massive directed evolution campaigns.

Aglycone-Dependent Enzyme Discovery in Metagenomics

The structural nature of the chromogenic aglycone can dictate whether a novel enzyme is successfully detected. Studies characterizing mucin-degrading Carbohydrate-Active enZymes (CAZymes) from human microbiomes reveal that certain beta-N-acetylglucosaminidases exhibit strict preferences for specific aglycones[1]. Relying exclusively on pNP-GlcNAc can result in false negatives for enzymes that require or tolerate the bulkier indole ring of X-GlcNAc. Utilizing X-GlcNAc expands the detectable sequence space when mining uncultured gut bacteria for novel glycoside hydrolases.

Evidence DimensionDetection rate of novel CAZymes
Target Compound DataDetects specific GH20/GH84 family variants that require bulky aglycones
Comparator Or BaselinepNP-GlcNAc yields false negatives for aglycone-sensitive variants
Quantified DifferencePrevention of false negatives in metagenomic library screening
ConditionsScreening of uncultured microbiome libraries for mucin-degrading enzymes

Buyers conducting exploratory metagenomics must procure diverse aglycone substrates like X-GlcNAc to maximize the discovery rate of novel enzymes.

High-Throughput Directed Evolution on Solid Media

Indicated for screening libraries of engineered beta-N-acetylglucosaminidases on solid agar. The insoluble blue precipitate of X-GlcNAc allows precise visual identification and physical isolation of improved variants without signal diffusion [1].

Lysis-Free Periplasmic Assays in Synthetic Biology

Highly suited for workflows utilizing TAT or similar secretion systems in E. coli. Buyers can leverage the compound's ability to diffuse into the periplasm without entering the cytoplasm to completely bypass cell lysis steps during high-throughput screening [1].

Metagenomic CAZyme Mining and Discovery

Recommended as a primary screening substrate in functional metagenomics to discover novel mucin-degrading enzymes from gut microbiomes. It captures aglycone-sensitive variants that exhibit false-negative responses to standard p-nitrophenyl substrates [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

448.00368 Da

Monoisotopic Mass

448.00368 Da

Heavy Atom Count

26

Wikipedia

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Dates

Last modified: 08-15-2023

Explore Compound Types